
Demeclocycline hydrochloride
Übersicht
Beschreibung
Demeclocycline hydrochloride is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens. It is primarily used to treat bacterial infections, including Lyme disease, acne, and bronchitis . Additionally, it is used off-label for the treatment of hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Demeclocycline hydrochloride is synthesized through the fermentation of Streptomyces aureofaciens, followed by chemical modification. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, allowing them to produce the antibiotic. The compound is then isolated and purified through various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is typically filtered to remove bacterial cells, and the antibiotic is extracted using organic solvents. The crude extract is then subjected to further purification steps, such as crystallization and recrystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Salt Formation via Protonation
Demeclocycline hydrochloride is synthesized through the reaction of demeclocycline (free base) with hydrochloric acid. The dimethylamino group at position 4 undergoes protonation, forming a stable hydrochloride salt ideal for drug formulation .
Key Reaction:
This salt enhances aqueous solubility (1.2 mg/mL in water) , critical for oral bioavailability.
Chelation with Metal Ions
The molecule’s β-diketone system (C11–C12) and phenolic hydroxyl groups enable chelation with divalent (Ca²⁺, Mg²⁺) and trivalent (Al³⁺) cations .
Metal Ion | Effect on Absorption | Clinical Implication |
---|---|---|
Ca²⁺ | ↓ >50% | Avoid dairy products |
Mg²⁺ | ↓ >50% | Antacid interactions |
Al³⁺ | ↓ >50% | Reduced efficacy |
This chelation forms insoluble complexes, reducing gastrointestinal absorption by over 50% .
Solubility and Stability in Solvents
This compound dissolves in polar solvents, with stability dependent on pH and temperature :
Solvent | Solubility (mg/mL) | Stability Notes |
---|---|---|
Water | 1.2 | Stable at pH 2–6 |
Methanol | 8.5 | Degrades above 40°C |
DMSO | 10.0 | Light-sensitive |
Ethanol | 7.8 | Avoid prolonged storage |
Decomposition occurs under alkaline conditions (pH >8) or UV exposure, leading to epi- and anhydro-derivatives .
Photochemical Degradation
UV light induces a photosensitive lichenoid eruption via phototoxic intermediates . The conjugated tetracyclic system absorbs UV (λmax 266, 369 nm), generating reactive oxygen species (ROS) that damage skin lipids and proteins .
Metabolic Modifications
Hepatic metabolism involves:
-
Epimerization : C4 dimethylamino group inversion (pH-dependent) .
-
Conjugation : Glucuronidation enhances renal excretion (44% urinary recovery) .
Drug-Drug Interactions
Interaction Partner | Reaction Type | Outcome |
---|---|---|
Oral anticoagulants | CYP450 inhibition | ↑ Prothrombin time, bleeding risk |
Methoxyflurane | Nephrotoxicity | ↑ Renal failure risk |
Oral contraceptives | Gut microbiota shift | ↓ Contraceptive efficacy |
Wissenschaftliche Forschungsanwendungen
Demeclocyclin-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der chemischen Eigenschaften und Reaktivität von Tetracyclin-Antibiotika verwendet.
Biologie: Forscher verwenden Demeclocyclin-Hydrochlorid, um bakterielle Resistenzmechanismen und die Auswirkungen von Antibiotika auf mikrobielle Gemeinschaften zu untersuchen.
Medizin: Es wird in klinischen Studien eingesetzt, um neue therapeutische Anwendungen zu erforschen und verbesserte Formulierungen für die Behandlung bakterieller Infektionen und SIADH zu entwickeln.
5. Wirkmechanismus
Demeclocyclin-Hydrochlorid hemmt die bakterielle Proteinsynthese, indem es an die 30S- und 50S-Ribosomenuntereinheiten bindet. Diese Bindung verhindert, dass Aminoacyl-tRNA an die A-Stelle des Ribosoms bindet, wodurch die Proteinsynthese beeinträchtigt wird. Die Bindung ist reversibel, wodurch die Verbindung bakteriostatisch und nicht bakterizid wirkt .
Ähnliche Verbindungen:
Tetracyclin: Ähnlich wie Demeclocyclin-Hydrochlorid ist Tetracyclin ein Breitbandantibiotikum, das die Proteinsynthese hemmt, indem es an die Ribosomenuntereinheiten bindet.
Doxycyclin: Ein weiteres Tetracyclin-Antibiotikum, Doxycyclin, ist für seine längere Halbwertszeit und bessere Absorption im Vergleich zu Demeclocyclin-Hydrochlorid bekannt.
Minocyclin: Minocyclin ist ein Tetracyclin-Derivat mit erhöhter Lipidlöslichkeit, wodurch es Gewebe effektiver durchdringen kann.
Einzigartigkeit: Demeclocyclin-Hydrochlorid ist unter den Tetracyclinen einzigartig aufgrund seiner spezifischen Anwendung bei der Behandlung von SIADH. Seine Fähigkeit, nephrogenen Diabetes insipidus zu induzieren, indem es die Empfindlichkeit der Nierentubuli gegenüber dem antidiuretischen Hormon reduziert, macht es für diese off-label Anwendung besonders wertvoll .
Wirkmechanismus
Demeclocycline hydrochloride inhibits bacterial protein synthesis by binding to the 30S and 50S ribosomal subunits. This binding prevents the amino-acyl tRNA from attaching to the A site of the ribosome, thereby impairing protein synthesis. The binding is reversible, making the compound bacteriostatic rather than bactericidal .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: Like demeclocycline hydrochloride, tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the ribosomal subunits.
Doxycycline: Another tetracycline antibiotic, doxycycline, is known for its longer half-life and better absorption compared to this compound.
Minocycline: Minocycline is a tetracycline derivative with enhanced lipid solubility, allowing it to penetrate tissues more effectively.
Uniqueness: this compound is unique among tetracyclines due to its specific use in treating SIADH. Its ability to induce nephrogenic diabetes insipidus by reducing the responsiveness of renal tubules to antidiuretic hormone makes it particularly valuable for this off-label application .
Biologische Aktivität
Demeclocycline hydrochloride is a member of the tetracycline class of antibiotics, primarily known for its bacteriostatic properties, which inhibit bacterial growth by interfering with protein synthesis. This article delves into the biological activity of demeclocycline, including its mechanisms of action, clinical applications, and relevant research findings.
Demeclocycline exerts its antibacterial effects primarily by binding to the 30S and 50S ribosomal subunits of bacterial ribosomes. This binding inhibits the attachment of amino-acyl tRNA to the A site of the ribosome, thereby blocking protein synthesis. The action is reversible, allowing for potential recovery of bacterial function if the drug is removed .
Key Characteristics:
- Bacteriostatic : Inhibits growth rather than killing bacteria directly.
- Lipophilicity : Demeclocycline can easily penetrate cell membranes and diffuse through porin channels in bacterial membranes .
- Half-life : Approximately 10-17 hours, allowing for sustained therapeutic levels .
Clinical Applications
Demeclocycline is utilized in various clinical settings, particularly for treating conditions associated with inappropriate secretion of antidiuretic hormone (SIADH). It induces nephrogenic diabetes insipidus, which leads to increased urine output and correction of hyponatremia .
Case Studies on SIADH Treatment
A systematic review highlighted several case studies demonstrating the efficacy of demeclocycline in managing chronic hyponatremia due to SIADH:
Study | Patient Profile | Demeclocycline Dosage | Outcome |
---|---|---|---|
De Troyer et al. (1977) | 7 patients with SIADH | 1200 mg/day | Induced production of hypotonic urine; corrected hyponatremia |
Heim et al. (1977) | 75-year-old woman | 1200 mg/day | Increased fluid clearance; treatment interrupted due to side effects |
Padfield et al. (1978) | 64-year-old man post-head injury | 600 mg four times daily | Rapid correction of biochemical features; acute renal failure noted but resolved upon discontinuation |
Perks et al. (1976) | 61-year-old man with carcinoma | 600 mg/day | Clinical improvement and discharge from hospital |
These studies illustrate both the effectiveness and potential nephrotoxic side effects associated with demeclocycline therapy, necessitating careful monitoring during treatment .
Pharmacokinetics and Safety Profile
Demeclocycline is well-absorbed when administered orally but can have reduced absorption when taken with dairy products or antacids containing aluminum, calcium, or magnesium .
Pharmacokinetic Data:
- Protein Binding : Approximately 41-50% .
- Metabolism : Primarily hepatic.
- Excretion : Concentrated in bile; about 44% excreted in urine after a single dose .
Adverse Effects
Common adverse effects include gastrointestinal disturbances (nausea, vomiting), potential nephrotoxicity, and photosensitivity reactions. The risk of acute renal failure has been noted in some patients, particularly those with pre-existing renal impairment .
Research Findings on Anti-inflammatory Properties
Recent studies have indicated that tetracycline derivatives, including demeclocycline, possess anti-inflammatory properties that may extend beyond their antibiotic effects. They have been shown to inhibit matrix metalloproteinases (MMPs) and serine proteinases involved in connective tissue breakdown during inflammatory diseases .
Q & A
Q. Basic: What are the key physicochemical properties of demeclocycline hydrochloride critical for experimental design?
This compound (CAS 64-73-3) is a crystalline solid with a molecular weight of 501.3 g/mol. Key properties include:
- Solubility : Soluble in polar organic solvents (e.g., DMSO at ~1 mg/mL, dimethylformamide at ~1.4 mg/mL). Aqueous solubility is pH-dependent due to its zwitterionic nature. For stock solutions, purge solvents with inert gases to prevent degradation .
- Stability : Stable for ≥4 years at -20°C, but light- and moisture-sensitive. Use amber vials and desiccants during storage .
- UV/Vis Profile : λmax at 229, 266, and 369 nm, enabling quantification via spectrophotometry .
Q. Basic: How should researchers prepare and validate this compound reference standards?
- Preparation : Dissolve in degassed DMSO under nitrogen atmosphere to minimize oxidation. Confirm purity (≥90%) via HPLC with a C18 column and UV detection at 266 nm .
- Validation : Compare against pharmacopeial standards (e.g., USP43-NF38) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structural integrity. Monitor impurities like 4-epithis compound (CAS 179471-95-5) .
Q. Advanced: What mechanisms underlie demeclocycline’s neuroprotective effects beyond its antimicrobial activity?
Recent studies suggest:
- Calpain Inhibition : Demeclocycline suppresses calcium-dependent proteases (calpains), mitigating neuronal apoptosis in ischemia models. Validate via calpain activity assays (e.g., fluorescent substrate cleavage) in primary neuron cultures .
- SIADH Management : It antagonizes vasopressin V2 receptors, reducing water retention. Use in vivo models (e.g., hyponatremic rats) with serum sodium monitoring .
Q. Advanced: How can researchers resolve contradictions in demeclocycline’s bacteriostatic efficacy across studies?
- Strain-Specific Variability : Test against tetracycline-resistant strains (e.g., Staphylococcus aureus with tetK efflux pumps) using broth microdilution assays. Compare MIC values with doxycycline controls .
- pH-Dependent Activity : Adjust culture media pH (5.0–7.5) to assess impact on drug uptake. Demeclocycline’s zwitterionic structure reduces efficacy in acidic environments .
Q. Advanced: What methodologies detect and quantify this compound impurities in formulations?
- HPLC-MS/MS : Use a gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Key targets include 4-epidemeclocycline (retention time shift) and degradation products (e.g., anhydrodemeclocycline) .
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and oxidative conditions (H2O2) to identify degradation pathways .
Q. Advanced: How does demeclocycline’s photochemical reactivity influence experimental protocols?
- Type III Phototoxicity : Unlike doxycycline, demeclocycline undergoes oxygen-independent photodegradation. Use UV light sources (365 nm) to study reactive intermediate formation via electron paramagnetic resonance (EPR) .
- Mitigation : Conduct light-sensitive experiments in darkrooms or under red safelights. Include radical scavengers (e.g., ascorbate) in buffers .
Q. Advanced: What safety protocols are mandatory for handling this compound in labs?
- Hazard Mitigation : Wear nitrile gloves and goggles due to H315 (skin irritation) and H319 (eye damage) risks. Use fume hoods for powder handling .
- Reproductive Toxicity : Follow H361/H362 guidelines—avoid exposure for personnel pregnant or breastfeeding. Conduct teratogenicity assays in zebrafish embryos as a preliminary screen .
Q. Advanced: How can researchers optimize demeclocycline’s bioavailability in preclinical models?
- Nanoparticle Encapsulation : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) to enhance oral absorption. Validate via LC-MS plasma pharmacokinetics in rodents .
- Chelation Avoidance : Administer 2 hours apart from divalent cations (e.g., Mg²⁺ in feed) to prevent complexation and reduced efficacy .
Eigenschaften
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-KBHRXELFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127-33-3 (Parent) | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045252 | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-73-3 | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeclocycline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O079NTYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.